molecular formula C14H16N2O4 B1352802 6-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)hexanoic acid CAS No. 82603-64-3

6-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)hexanoic acid

Cat. No.: B1352802
CAS No.: 82603-64-3
M. Wt: 276.29 g/mol
InChI Key: DVGUQZCXAITIRY-UHFFFAOYSA-N
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Description

6-(2,4-Dioxo-1,4-dihydroquinazolin-3(2H)-yl)hexanoic acid is a synthetic organic compound that belongs to the quinazolinone family This compound is characterized by a quinazolinone core structure, which is a bicyclic system consisting of a benzene ring fused to a pyrimidine ring

Mechanism of Action

Target of Action

The primary targets of 6-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)hexanoic acid are the GABAA receptor at the benzodiazepine binding site and carbonic anhydrase II . These targets play crucial roles in the nervous system and various biochemical processes.

Mode of Action

This compound acts as a dual potential positive allosteric modulator of the GABAA receptor at the benzodiazepine binding site . This means it enhances the effect of the neurotransmitter GABA on the GABAA receptor, which leads to increased inhibitory effects in the nervous system. Additionally, it acts as an inhibitor of carbonic anhydrase II , an enzyme that plays a significant role in the rapid interconversion of carbon dioxide and water into bicarbonate and protons.

Result of Action

The compound’s action results in anticonvulsant activity, as demonstrated in vivo using the pentylenetetrazole (PTZ)-induced seizure model in mice . This suggests that the compound could potentially be used in the treatment of conditions like epilepsy.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)hexanoic acid typically involves the condensation of anthranilic acid derivatives with appropriate aldehydes or ketones, followed by cyclization and subsequent functional group modifications. One common method involves the reaction of anthranilic acid with hexanoic anhydride in the presence of a catalyst such as polyphosphoric acid, leading to the formation of the quinazolinone core. The reaction conditions often require elevated temperatures and prolonged reaction times to ensure complete cyclization and formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods typically utilize optimized reaction conditions, including controlled temperature, pressure, and catalyst concentrations, to maximize yield and purity. The use of automated systems and advanced analytical techniques ensures consistent product quality and efficient production.

Chemical Reactions Analysis

Types of Reactions

6-(2,4-Dioxo-1,4-dihydroquinazolin-3(2H)-yl)hexanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the quinazolinone core to dihydroquinazolinone or tetrahydroquinazolinone derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the quinazolinone core are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide, often used under acidic or basic conditions.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically employed under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, or halides can be used in the presence of suitable catalysts or under reflux conditions.

Major Products Formed

The major products formed from these reactions include various quinazolinone derivatives with modified functional groups, which can exhibit different chemical and biological properties.

Scientific Research Applications

    Chemistry: The compound serves as a versatile intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: It has been investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: The compound exhibits promising anticonvulsant and anti-inflammatory properties, making it a candidate for drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific functional properties.

Comparison with Similar Compounds

Similar Compounds

    Quinazolin-4(3H)-one: A structurally related compound with similar biological activities.

    2-(4-Oxo-2-thioxo-1,4-dihydroquinazolin-3(2H)-yl)acetamide: Another derivative with potential anticonvulsant properties.

    Methaqualone: A quinazolinone derivative known for its sedative and hypnotic effects.

Uniqueness

6-(2,4-Dioxo-1,4-dihydroquinazolin-3(2H)-yl)hexanoic acid is unique due to its specific hexanoic acid side chain, which imparts distinct chemical and biological properties

Properties

IUPAC Name

6-(2,4-dioxo-1H-quinazolin-3-yl)hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O4/c17-12(18)8-2-1-5-9-16-13(19)10-6-3-4-7-11(10)15-14(16)20/h3-4,6-7H,1-2,5,8-9H2,(H,15,20)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVGUQZCXAITIRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C(=O)N2)CCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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